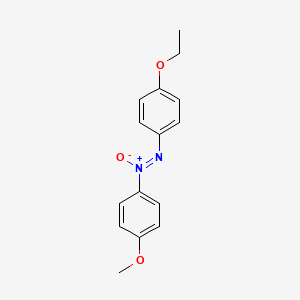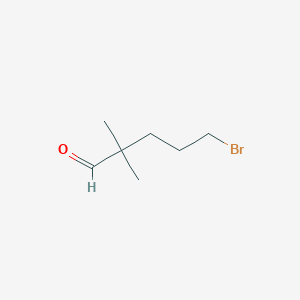
7,9-Dibutyl-9-methylpentadec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dibutyl-9-methylpentadec-7-ene is a chemical compound with the molecular formula C24H48 It is a hydrocarbon with a structure that includes a long carbon chain with butyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibutyl-9-methylpentadec-7-ene typically involves the alkylation of a suitable precursor. One common method is the reaction of 7-pentadecene with butyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dibutyl-9-methylpentadec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
7,9-Dibutyl-9-methylpentadec-7-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,9-Dibutyl-9-methylpentadec-7-ene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7,9-Dibutyl-7-methylpentadec-7-ene
- 7,9-Dibutyl-9-ethylpentadec-7-ene
- 7,9-Dibutyl-9-methylhexadec-7-ene
Uniqueness
7,9-Dibutyl-9-methylpentadec-7-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and for applications requiring specific molecular characteristics.
Propiedades
Número CAS |
55676-74-9 |
|---|---|
Fórmula molecular |
C24H48 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
7,9-dibutyl-9-methylpentadec-7-ene |
InChI |
InChI=1S/C24H48/c1-6-10-14-16-19-23(18-12-8-3)22-24(5,20-13-9-4)21-17-15-11-7-2/h22H,6-21H2,1-5H3 |
Clave InChI |
YFRMTOFDUNTMDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC(C)(CCCC)CCCCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


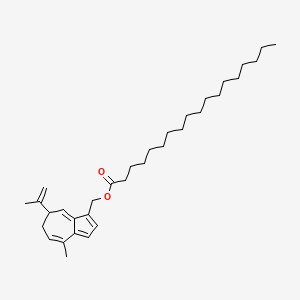

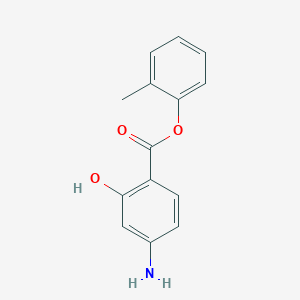


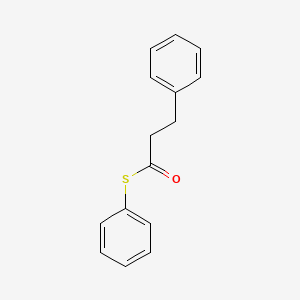
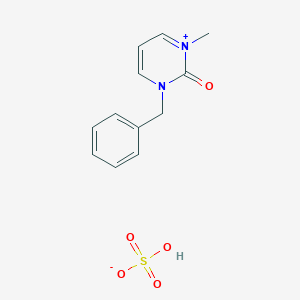
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)
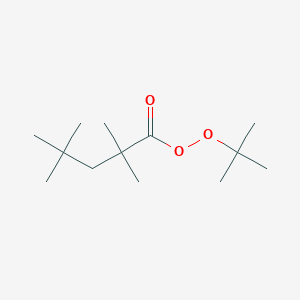
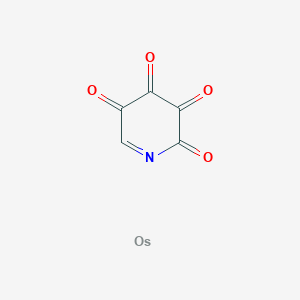
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

